4-Nitrophenethyl alcohol

Catalog No.
S702153
CAS No.
100-27-6
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenethyl alcohol

CAS Number

100-27-6

Product Name

4-Nitrophenethyl alcohol

IUPAC Name

2-(4-nitrophenyl)ethanol

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2

InChI Key

IKMXRUOZUUKSON-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCO)[N+](=O)[O-]

solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)

Synonyms

p-Nitro-phenethyl alcohol; 1-(2-Hydroxyethyl)-4-nitrobenzene; 2-(4-Nitrophenyl)-1-ethanol; 2-(4-Nitrophenyl)ethanol; 2-(4-Nitrophenyl)ethyl alcohol; 2-(p-Nitrophenyl)ethanol; 4-Nitrobenzeneethanol; 4-Nitrophenethanol; 4-Nitrophenethyl alcohol; NSC 55

Canonical SMILES

C1=CC(=CC=C1CCO)[N+](=O)[O-]

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of 167.16 g/mol. It features a nitro group attached to a phenethyl alcohol structure, which contributes to its unique chemical properties. This compound appears as a light yellow to yellow solid and has a melting point between 59°C and 63°C .

The compound is characterized by its functional groups, including a hydroxyl (-OH) group and a nitro (-NO2) group, which influence its reactivity and biological activity. The InChI Key for 4-Nitrophenethyl alcohol is IKMXRUOZUUKSON-UHFFFAOYSA-N .

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones when treated with oxidizing agents .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters .
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 4-Nitrophenethyl alcohol exhibits certain biological activities. It has been studied for its potential antibacterial properties, although specific mechanisms of action remain under investigation. The presence of the nitro group is often associated with enhanced biological activity, making compounds like 4-Nitrophenethyl alcohol of interest in pharmacological studies .

Several methods exist for synthesizing 4-Nitrophenethyl alcohol:

  • Nitration of Phenethyl Alcohol: This method involves the nitration of phenethyl alcohol using a mixture of nitric and sulfuric acids, leading to the formation of the nitro derivative.
  • Reduction of Nitro Compounds: Starting from 4-nitrophenylacetone, reduction can yield 4-Nitrophenethyl alcohol through catalytic hydrogenation or other reducing agents.
  • Grignard Reaction: The reaction of phenylmagnesium bromide with nitroacetaldehyde can also produce this compound, showcasing its synthetic versatility .

4-Nitrophenethyl alcohol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Dyes and Pigments: Its derivatives are used in dye manufacturing due to their vibrant colors.
  • Chemical Research: The compound is utilized in laboratory research for studying reaction mechanisms and biological interactions .

Several compounds share structural similarities with 4-Nitrophenethyl alcohol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methyl-4-nitrophenylmethanol22162-15-80.91
2-Nitrophenethyl alcohol27054-70.87
2-Methyl-6-nitrophenylmethanol54915-41-20.86
Phenethyl alcohol60-12-8N/A

Uniqueness of 4-Nitrophenethyl Alcohol

The unique aspect of 4-Nitrophenethyl alcohol lies in its specific arrangement of functional groups that not only influence its chemical reactivity but also its biological activity. The presence of both a hydroxyl and a nitro group allows for diverse applications in synthesis and research compared to similar compounds that may lack one or both groups.

Physical Description

P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992)

XLogP3

1.1

Boiling Point

351 °F at 16 mm Hg (NTP, 1992)

LogP

1.12 (LogP)

Melting Point

144 to 147 °F (NTP, 1992)
63.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100-27-6

Wikipedia

4-Nitrobenzeneethanol

General Manufacturing Information

Benzeneethanol, 4-nitro-: INACTIVE

Dates

Last modified: 08-15-2023

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